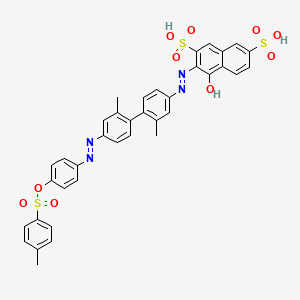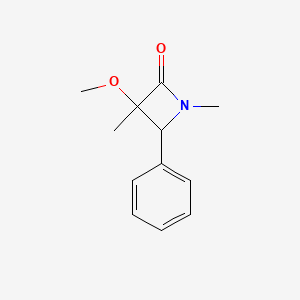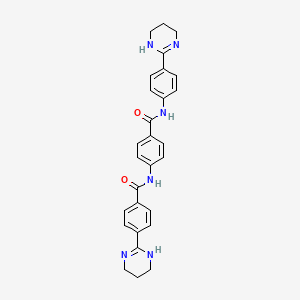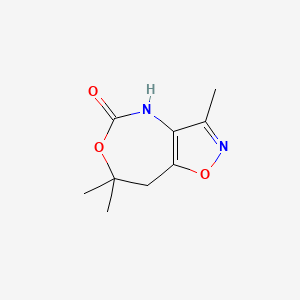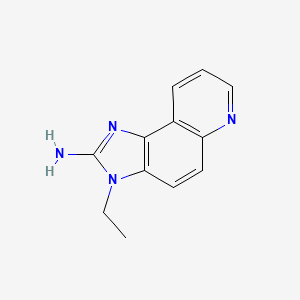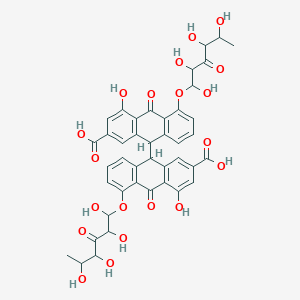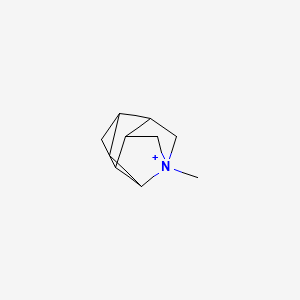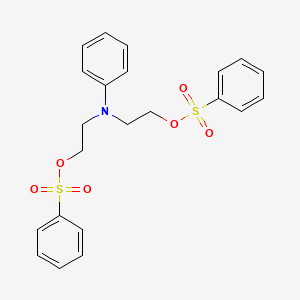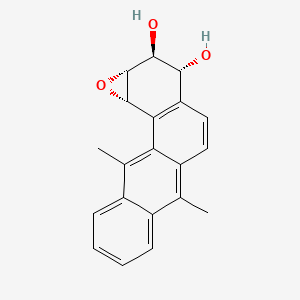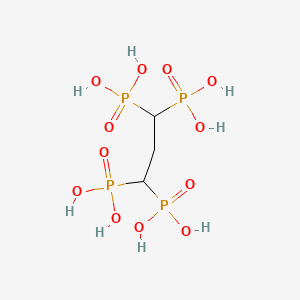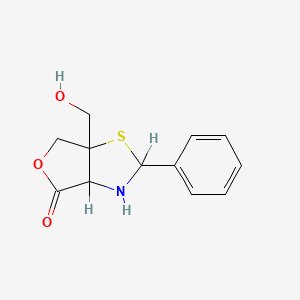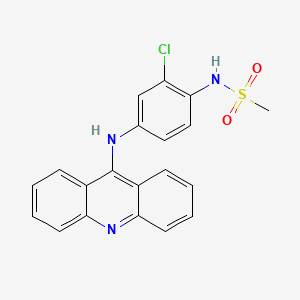
Methanesulfonanilide, 2'-chloro-4'-(9-acridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- is a synthetic compound known for its unique chemical structure and significant applications in scientific research. It is a derivative of acridine, a class of compounds known for their biological activity, particularly in the field of anticancer research .
准备方法
The synthesis of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反应分析
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- involves its intercalation into DNA base pairs. This interaction disrupts the normal function of DNA, inhibiting the activity of nucleic acid polymerizing enzymes and ultimately leading to cell death. The compound targets both AT and GC base pairs, altering the template properties of DNA .
相似化合物的比较
Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- is unique due to its specific chemical structure and biological activity. Similar compounds include:
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with similar anticancer properties.
Methanesulfonanilide, 4’-((2-chloro-9-acridinyl)amino)-: A structurally related compound with comparable chemical properties. The uniqueness of Methanesulfonanilide, 2’-chloro-4’-(9-acridinylamino)- lies in its specific substitution pattern and its potent biological activity, making it a valuable compound in research and potential therapeutic applications.
属性
CAS 编号 |
72738-95-5 |
|---|---|
分子式 |
C20H16ClN3O2S |
分子量 |
397.9 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)-2-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-19-11-10-13(12-16(19)21)22-20-14-6-2-4-8-17(14)23-18-9-5-3-7-15(18)20/h2-12,24H,1H3,(H,22,23) |
InChI 键 |
XLQKPBXTITXAHG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



